molecular formula C10H10N2<br>C10H6(NH2)2<br>C10H10N2 B122787 1,5-Naphthalenediamine CAS No. 2243-62-1

1,5-Naphthalenediamine

Cat. No. B122787
CAS RN: 2243-62-1
M. Wt: 158.2 g/mol
InChI Key: KQSABULTKYLFEV-UHFFFAOYSA-N
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Description

1,5-Naphthalenediamine is a chemical compound that serves as a precursor for various syntheses in organic chemistry. It is a derivative of naphthalene where two amine groups are attached at the 1 and 5 positions of the naphthalene ring system. This compound is of interest due to its potential applications in creating novel materials with desirable properties such as conductivity, photoluminescence, and as a component in metal-organic frameworks.

Synthesis Analysis

The synthesis of derivatives of 1,5-naphthalenediamine has been explored in several studies. For instance, a novel conducting copolymer of 1,5-naphthalenediamine and aniline was synthesized through chemical oxidative polymerization, resulting in a material with semiconductor properties . Additionally, salts of 1,2,5,6- and 1,4,5,8-naphthalenetetramine, which are valuable precursors for synthesizing nitrogen-containing arenes, were produced from protected derivatives of 1,5-naphthalenediamine . These examples demonstrate the versatility of 1,5-naphthalenediamine in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 1,5-naphthalenediamine derivatives has been characterized using various techniques. For example, the crystal and molecular structure of a Schiff base derived from 1,5-naphthalenediamine was determined, revealing the coexistence of ketoamino–enolimino forms within the molecule . This structural diversity is indicative of the compound's potential for forming complex molecular architectures.

Chemical Reactions Analysis

1,5-Naphthalenediamine undergoes various chemical reactions to form different products. It reacts with dimethyl and diethyl acetylenedicarboxylates to yield products such as tetrahydronaphtho[1,8-ef]diazepinones, dihydroperimidines, and bis(enamino)fumarates . These reactions are influenced by the reaction conditions, demonstrating the reactivity of 1,5-naphthalenediamine and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-naphthalenediamine derivatives have been extensively studied. For instance, a novel 1,5-naphthylenediamine derivative was found to exhibit high glass transition temperature and hole transporting ability, making it a potential organic blue light-emitting material . Poly(amide-imide)s based on 1,5-bis(4-trimellitimido)naphthalene showed high thermal stability and mechanical strength, suitable for high-performance materials . These studies highlight the importance of understanding the properties of 1,5-naphthalenediamine derivatives for their application in advanced materials.

Scientific Research Applications

Mass Transfer Applications

1,5-Naphthalenediamine, a derivative of naphthalene, has applications in studying mass and heat transfer. The naphthalene sublimation method, a technique involving this compound, is particularly effective in complex flows and geometries, and for flows with large gradients in wall transport rate. It allows for detailed and highly accurate determination of local transfer coefficients, thereby enabling the study of mass transfer phenomena with high precision. This method also facilitates the imposition of mass transfer boundary conditions analogous to isothermal and adiabatic walls in convective heat transfer, making it valuable for various scientific applications (Goldstein & Cho, 1995).

Environmental Studies

The compound's presence and its derivatives in the environment, particularly as naphthalene, have been subject to environmental studies due to its classification as a possible human carcinogen. Studies have investigated naphthalene's sources, such as industry emissions, combustion, tailpipe emissions, and cigarettes. The compound's presence in indoor, outdoor, and personal air has been evaluated, highlighting the need for further research to better characterize its sources and exposures, especially concerning indoor and personal measurements (Jia & Batterman, 2010).

Medicinal Chemistry

Naphthalimide compounds, closely related to naphthalene derivatives like 1,5-Naphthalenediamine, have been extensively studied for their medicinal applications. They are recognized for their ability to interact with various biological entities, showing potential in treating a range of diseases and as diagnostic and imaging agents. Naphthalimide derivatives have entered clinical trials as anticancer agents and are being actively researched for their potential in treating various diseases (Gong et al., 2016).

Industrial and Environmental Health Applications

Naphthalene and its derivatives are utilized in various industries and exposure to them can cause health issues. Studies focus on biomonitoring the exposure of workers to naphthalene, using biomarkers such as naphthol and dihydroxynaphthalene levels in urine, to ensure workplace safety and mitigate health risks. These biomonitoring methods are crucial for preventing occupational diseases and providing insights into the exposure levels and potential health impacts of compounds like naphthalenediamine (Sukadi & Ilyas, 2022); (Budiman & Ilyas, 2022).

Safety And Hazards

1,5-Naphthalenediamine is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . It causes skin and eye irritation . It is recommended to avoid release to the environment and to use personal protective equipment as required .

Future Directions

1,5-Naphthalenediamine is of interest due to its potential applications in creating novel materials with desirable properties such as conductivity, photoluminescence, and as a component in metal-organic frameworks. Its use as an intermediate in the manufacture of 1,5-naphthalene diisocyanate and of dyes could result in occupational exposure .

properties

IUPAC Name

naphthalene-1,5-diamine
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InChI

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2
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InChI Key

KQSABULTKYLFEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CC=C2N)C(=C1)N
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Molecular Formula

C10H10N2, Array
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Related CAS

155055-89-3
Record name 1,5-Naphthalenediamine, homopolymer
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DSSTOX Substance ID

DTXSID3020916
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Molecular Weight

158.20 g/mol
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Physical Description

1,5-naphthalenediamine appears as colorless to pale purple crystals or lavender powder. (NTP, 1992), Colorless to light purple solid; [ICSC] Sensitive to prolonged exposure to air; [CAMEO] Powder; [MSDSonline], COLOURLESS-TO-LIGHT-PURPLE CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992), Boiling point: sublimes, sublimes
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Flash Point

226 °C
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in benzene and ethanol, In water, 380 mg/l @ 25 °C, ... It is soluble in alcohol, ether, and chloroform., Solubility in water, g/100ml at 20 °C: 0.004
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Density

1.4 (NTP, 1992) - Denser than water; will sink, 1.4 g/cu cm @ 25 °C, 1.4 g/cm³
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Vapor Pressure

0.0000293 [mmHg], Vapor pressure, Pa at 20 °C: 0.0000023
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Product Name

1,5-Naphthalenediamine

Color/Form

Colorless prisms

CAS RN

2243-62-1
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Melting Point

374 °F (NTP, 1992), 190 °C, 187 °C
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Synthesis routes and methods I

Procedure details

8.20 g of 5-nitro-1-naphthylamine (43.6 mmol) in 35 ml of toluene are placed in a 0.1 liter autoclave with 0.5 g of palladium on carbon (5%) and hydrogenated at 50° C. and 40 bar hydrogen pressure for 5 h, stirring. On completion of the reaction, the cooled autoclave is depressurised and the catalyst is filtered off. With a quantitative conversion, 6.72 g of 1,5-naphthalenediamine (42.5 mmol, 97.5%) are formed.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 130 g of 1,5-dihydroxynaphthalene (98.1% strength by weight=0.8 mol), 102 g of ammonia (6.0 mol), 52 ml of ammonium bisulphite solution (490 g of SO2 per liter=0.4 mol) and 449 g of water is heated with stirring to 155° C. in a 1.3 liter titanium autoclave and is stirred at this temperature for 4 hours. 102 g of 50% strength by weight sodium hydroxide solution (1.28 mol of NaOH) are then pumped in with stirring at 155° C. The reaction mixture is cooled to 70° C. and is stirred for a further hour at this temperature. The precipitated 1,5-diaminonaphthalene is then filtered off and washed several times with water at 70° C. Drying in vacuo gives 110 g of 1,5-diaminonaphthalene (=86% of theory, relative to 1,5-dihydroxynaphthalene employed).
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
449 g
Type
solvent
Reaction Step One
Quantity
1.28 mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 200-ml autoclave were placed 29.2 grams (0.13 mole) of anhydrous sodium 1-aminonaphthalene-5-sulfonate, 13.2 grams (0.33 mole) of sodium amide and 110 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 200° C for 5 hours. The reaction pressure in the autoclave was 180 atm. during the reaction. After the ammonia was removed, 50 ml of methanol was added to the reaction mixture for solvolysis. The product was extracted with chloroform and the chloroform was distilled off to produce crude 1,5-diaminonaphthaline. The recrystallization thereof from ether gave 18.4 grams of 1,5-diaminonaphthalene having a melting point of 187° to 189.5° C. Yield was 89.1%.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
110 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a 200-ml autoclave were placed 26.6 grams (0.08 mole) of anhydrous sodium 1,5-naphthalene disulfonate, 17.6 grams (0.44 mole) of sodium amide and 80 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 180° C for 10 hours. The reaction pressure in the autoclave was 160 atm. during the reaction. After the ammonia was removed 30 ml of methanol was added to the reaction mixture for solvolysis. Thereafter the product was treated in the same manner as in Example 2, whereby 10.7 grams of 1,5-diaminonaphthalene was obtained. Yield was 84.5%.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

The invention also provides a process for the production of 1,5-diisocyanatonaphthalene in which naphthalene and/or 1-nitronaphthalene is reacted with nitric acid in the presence of a zeolite, the resulting 1,5-dinitronaphthalene is then hydrogenated to form 1,5-diaminonaphthalene and the resulting 1,5-diaminonaphthalene is phosgenated to form 1,5-diisocyanatonaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Naphthalenediamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,5-Naphthalenediamine
Reactant of Route 3
1,5-Naphthalenediamine
Reactant of Route 4
1,5-Naphthalenediamine
Reactant of Route 5
Reactant of Route 5
1,5-Naphthalenediamine
Reactant of Route 6
1,5-Naphthalenediamine

Citations

For This Compound
605
Citations
Y Zhao, Y Wang, Z Zhao, J Zhao, T Xin, N Wang… - Energy Storage …, 2020 - Elsevier
Aqueous rechargeable Zn-ion batteries (ZIBs) are safe, low cost, and environmentally friendly, yet the realization of both high capacity and long cycling life remains a major challenge. …
Number of citations: 102 www.sciencedirect.com
D Shao, Z Yang, G Zhou - Journal of Chemical & Engineering …, 2019 - ACS Publications
The equilibrium solubility of 1,5-naphthalenediamine and 1,8-naphthalenediamine in six pure solvents over a temperature range from 273.15 to 313.15 K was determined. Within the …
Number of citations: 3 pubs.acs.org
K Pan, Y Xie, Q Hu, X Zhang, S Lu, Q Li, H Ji - Materials Letters, 2022 - Elsevier
More organic molecules have been found to be applicable to zinc-ion batteries (ZIBs). The active monomers usually need a beforehand polymerization to overcome dissolution. In this …
Number of citations: 1 www.sciencedirect.com
B Shaabani, N Rad-Yousefnia, M Zahedi, Ş Ertan… - Inorganica Chimica …, 2017 - Elsevier
Abstract Treatment of N,N′-bis(4-pyridylmethylene)-1,5-naphthalenediamine (L) with Pb(OAc) 2 /KBr, Cu(acac) 2 , and Cu(OAc) 2 afforded three new coordination polymers [Pb(μ-L)(μ-…
Number of citations: 9 www.sciencedirect.com
Y Zhao, X Wang, T Xin, N Wang, J Liu - Sustainable Energy & Fuels, 2019 - pubs.rsc.org
An aqueous supercapacitor based on two dissimilar polymers is presented. Negative and positive electrodes are fabricated by electrodepositing poly(1,5-naphthalenediamine) and poly…
Number of citations: 9 pubs.rsc.org
R Ramachandran, R Kathiravan, M Rani, S Kabilan… - Synthetic metals, 2012 - Elsevier
The poly(1,5-naphthalenediamine-co-aniline) has been synthesized by chemical oxidative polymerization method in an acidic medium. The copolymer with different counter ions (HCl, …
Number of citations: 3 www.sciencedirect.com
G Cicala, I Blanco, A Latteri, L Oliveri… - … Engineering & Science, 2013 - Wiley Online Library
The use of 1,5‐naphthalenediamine (ND) as curing agents for epoxy blends was studied. The epoxy monomer was a standard diglycidyl ether of bisphenol A while as modifier a …
Number of citations: 3 onlinelibrary.wiley.com
H Liu, R Chen, J Wang, S Chen, C Xiong… - Analytical …, 2014 - ACS Publications
A sensitive analytical technique for visualizing small endogenous molecules simultaneously is of great significance for clearly elucidating metabolic mechanisms during pathological …
Number of citations: 106 pubs.acs.org
H Greenfield, FS Dovell - The Journal of Organic Chemistry, 1966 - ACS Publications
The utility of metal sulfide hydrogenation catalysts for the reductive alkylation of primary aryl amines with aliphatic ketones has recently been disclosed. 1-5 Rhodium sulfide appears to …
Number of citations: 9 pubs.acs.org
S Langis-Barsetti, T Maris, JD Wuest - ACS omega, 2017 - ACS Publications
1,2,5,6-Naphthalenetetramine (1a), its 1,4,5,8-isomer (2a), and their salts are valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest. We describe …
Number of citations: 2 pubs.acs.org

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